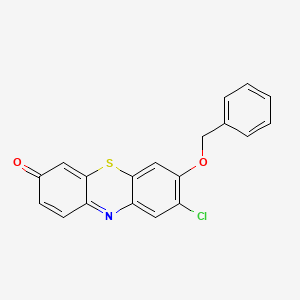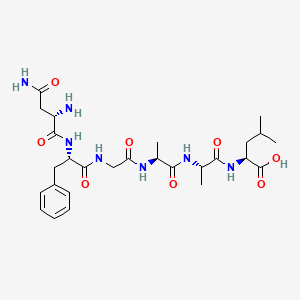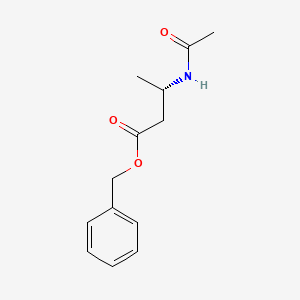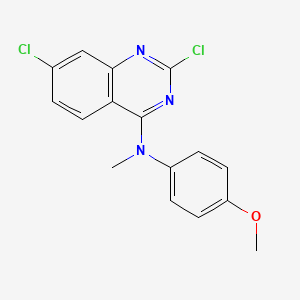![molecular formula C11H11ClN2O2S B14211189 Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate CAS No. 821806-23-9](/img/structure/B14211189.png)
Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate is a chemical compound with the molecular formula C11H11ClN2O2S. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique structure, which includes a chloro-substituted phenyl ring and a cyanomethylsulfanyl group.
Méthodes De Préparation
The synthesis of Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate can be achieved through various methods. One common approach involves the reaction of 4-chloro-2-[(cyanomethyl)sulfanyl]phenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate ester .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Applications De Recherche Scientifique
Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases caused by microbial infections.
Mécanisme D'action
The mechanism of action of Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects .
Comparaison Avec Des Composés Similaires
Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate can be compared with other carbamate esters, such as:
Methyl carbamate: A simpler carbamate ester with different reactivity and applications.
Phenyl carbamate: Another carbamate ester with a phenyl group, used in different industrial applications.
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a precursor to other chemical compounds.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
821806-23-9 |
|---|---|
Formule moléculaire |
C11H11ClN2O2S |
Poids moléculaire |
270.74 g/mol |
Nom IUPAC |
ethyl N-[4-chloro-2-(cyanomethylsulfanyl)phenyl]carbamate |
InChI |
InChI=1S/C11H11ClN2O2S/c1-2-16-11(15)14-9-4-3-8(12)7-10(9)17-6-5-13/h3-4,7H,2,6H2,1H3,(H,14,15) |
Clé InChI |
PNKXSVHIMSQOBG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(C=C(C=C1)Cl)SCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14211106.png)
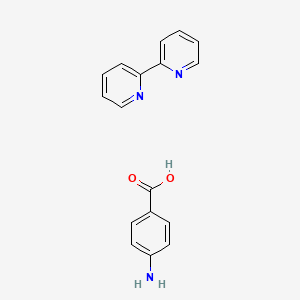
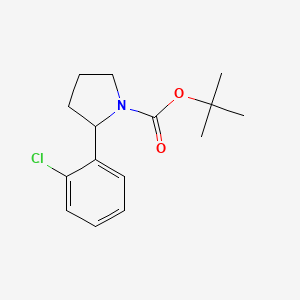
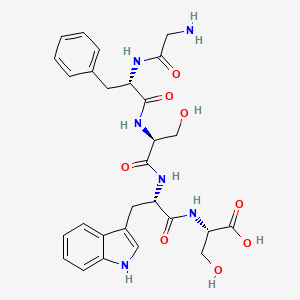

![Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)-](/img/structure/B14211122.png)
![[4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea](/img/structure/B14211141.png)

![N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide](/img/structure/B14211168.png)
![Benzamide, N-[2-(2,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14211181.png)
